1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
“1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound that belongs to the class of fused pyrimidines . Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor programs .
Synthesis Analysis
The synthesis of this class of molecules involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation .Scientific Research Applications
Antimicrobial Applications
The antimicrobial potential of pyrimidine derivatives has been explored in various studies. For instance, compounds related to "1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" have been incorporated into polyurethane varnishes and printing ink pastes, exhibiting significant antimicrobial effects against various microbial strains. This suggests their potential use in surface coatings for glass and steel panels to prevent microbial growth (El‐Wahab et al., 2015).
Anticancer and Anti-inflammatory Applications
Several pyrazolopyrimidine derivatives, which are structurally related to "this compound," have been synthesized and tested for their anticancer and anti-inflammatory properties. Some of these compounds have shown significant activity against various cancer cell lines, indicating their potential as anticancer agents. Additionally, their selective COX-2 inhibition suggests a reduced risk of ulcerogenic activity, making them promising candidates for anti-inflammatory drugs (Rahmouni et al., 2016).
Herbicidal Activity
Research into pyrazolopyrimidin-4(5H)-one derivatives has also extended into the agricultural sector, with studies investigating their herbicidal activities against various plant species. Notably, some derivatives have demonstrated remarkable inhibition activity against the stalk and root of certain plants, suggesting their potential use as herbicides (Luo et al., 2019).
Mechanism of Action
Future Directions
The future directions in the research of this compound could involve expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. As fused pyrimidines have been extensively explored by medicinal chemists, the patent landscape has become very crowded making it challenging to discover novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .
Properties
IUPAC Name |
1-benzyl-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-19-13-15-11-10(12(18)16-13)7-14-17(11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDASYFVMLHAOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CC3=CC=CC=C3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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